molecular formula C14H13ClN2O2 B11793095 Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate

Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate

Cat. No.: B11793095
M. Wt: 276.72 g/mol
InChI Key: OJVBATHZPFVYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C14H13ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in pharmaceutical testing and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-ethylpyrimidine-4-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-ethylpyrimidine-4-carboxylic acid: A precursor in the synthesis of Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate.

    Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate: A similar compound with a methyl group instead of an ethyl group.

    Benzyl 6-chloro-2-ethylpyrimidine-4-carboxamide: An amide derivative of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyl ester moiety enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Biological Activity

Benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring with a chlorine atom at the 6-position and a carboxylate group at the 4-position. The presence of a benzyl group attached to the nitrogen atom and an ethyl group at the 2-position contributes to its unique chemical properties. Its molecular formula is C12H12ClN2O2, indicating both aromatic and aliphatic characteristics, which enhance its versatility in biological applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses. For instance, it may target kinases or polymerases, crucial for cell proliferation and survival.
  • Nucleic Acid Interaction : Its structural features allow it to interact with nucleic acids, potentially affecting transcription and replication processes within cells.

Anticancer Potential

This compound has been studied for its anticancer properties. It has demonstrated significant activity against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HepG20.95
MCF-70.16
Jurkat0.12

These values indicate the compound's potency in inhibiting cancer cell growth compared to established chemotherapeutics like cisplatin.

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity. Preliminary studies suggest it may inhibit viral replication by interfering with viral enzymes or host cell pathways critical for viral life cycles.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the compound's structure can significantly influence its biological activity. For example:

Compound NameStructural FeaturesUnique Aspects
Methyl 6-chloro-2-methylpyrimidine-4-carboxylateMethyl group at 2-positionDifferent methyl substitution affects reactivity
N-benzyl-6-chloro-2-methylpyrimidin-4-amineBenzyl group at nitrogenAmino functionality may influence biological activity
Ethyl 6-chloro-2-methylpyrimidine-4-carboxylateEthyl group at 2-positionVariation in alkyl substituents alters properties

These comparisons highlight how specific substitutions can enhance or diminish the compound's efficacy against target biomolecules.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Anticancer Studies : A study demonstrated that this compound exhibited a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a lead compound for further development .
  • Mechanistic Insights : Research indicated that the compound's interaction with cellular targets could lead to apoptosis in cancer cells, providing insights into its mechanism of action as an anticancer agent .
  • Comparative Analysis : The compound was compared with other pyrimidine derivatives, revealing that certain structural modifications could enhance binding affinity and selectivity toward specific targets, underscoring the importance of SAR in drug design .

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

benzyl 6-chloro-2-ethylpyrimidine-4-carboxylate

InChI

InChI=1S/C14H13ClN2O2/c1-2-13-16-11(8-12(15)17-13)14(18)19-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI Key

OJVBATHZPFVYAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.